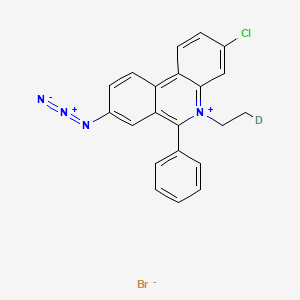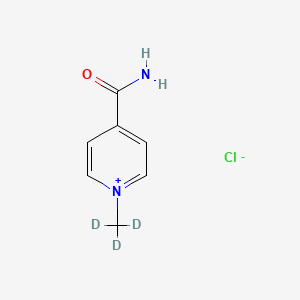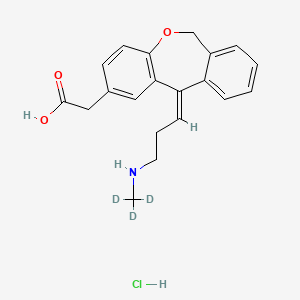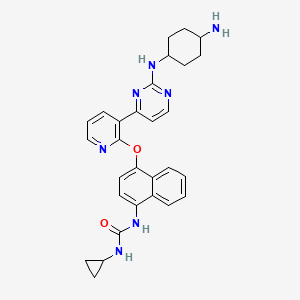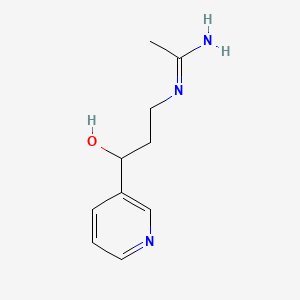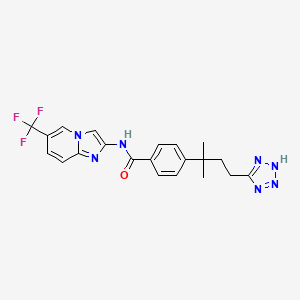
Clk1/2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clk1/2-IN-1 is a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1) and Cdc2-like kinase 2 (CLK2). These kinases are involved in the regulation of alternative splicing by phosphorylating serine and arginine-rich splicing factors. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and therapeutic development .
Preparation Methods
The synthesis of Clk1/2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Clk1/2-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Clk1/2-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CLK1 and CLK2 in various biochemical pathways. In biology, this compound is used to investigate the regulation of alternative splicing and its impact on cellular processes. In medicine, this compound has shown potential as a therapeutic agent for the treatment of cancer, particularly in targeting cancer cells with dysregulated splicing machinery. Additionally, this compound is used in industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
Clk1/2-IN-1 exerts its effects by inhibiting the activity of CLK1 and CLK2. These kinases phosphorylate serine and arginine-rich splicing factors, which are essential for the regulation of alternative splicing. By inhibiting CLK1 and CLK2, this compound disrupts the phosphorylation of these splicing factors, leading to alterations in splicing patterns and subsequent changes in gene expression. This mechanism of action is particularly relevant in cancer cells, where dysregulated splicing contributes to tumor progression and resistance to therapy .
Comparison with Similar Compounds
Clk1/2-IN-1 is unique in its high selectivity and potency towards CLK1 and CLK2. Similar compounds include SM08502, which is also a CLK inhibitor and has entered clinical trials for cancer treatment. Another similar compound is MU1210, which is a potent inhibitor of CLK1, CLK2, and CLK4. These compounds share similar mechanisms of action but may differ in their selectivity profiles and therapeutic potential .
Properties
Molecular Formula |
C21H20F3N7O |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4-[2-methyl-4-(2H-tetrazol-5-yl)butan-2-yl]-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C21H20F3N7O/c1-20(2,10-9-16-27-29-30-28-16)14-5-3-13(4-6-14)19(32)26-17-12-31-11-15(21(22,23)24)7-8-18(31)25-17/h3-8,11-12H,9-10H2,1-2H3,(H,26,32)(H,27,28,29,30) |
InChI Key |
WZKOAELVAYZWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=NNN=N1)C2=CC=C(C=C2)C(=O)NC3=CN4C=C(C=CC4=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



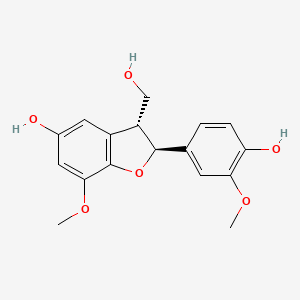

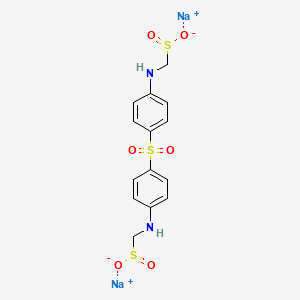
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)
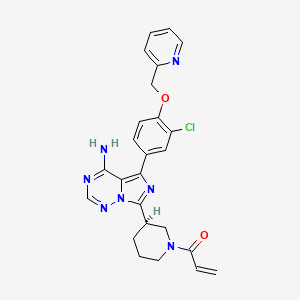
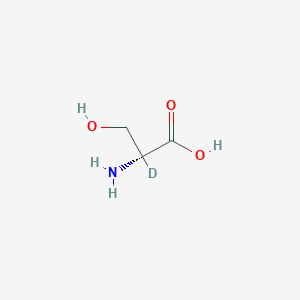
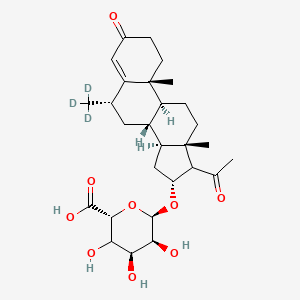
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
